molecular formula C15H29NO2 B1264352 8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene

8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene

Cat. No.: B1264352
M. Wt: 255.4 g/mol
InChI Key: NAIHRQMSYNTWEI-UHFFFAOYSA-N
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Description

8a-butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene is an oxazinooxazine.

Properties

Molecular Formula

C15H29NO2

Molecular Weight

255.4 g/mol

IUPAC Name

9a-butyl-3,3,7,7-tetramethyl-2,4,6,8-tetrahydro-[1,3]oxazino[2,3-b][1,3]oxazine

InChI

InChI=1S/C15H29NO2/c1-6-7-8-15-16(9-13(2,3)11-17-15)10-14(4,5)12-18-15/h6-12H2,1-5H3

InChI Key

NAIHRQMSYNTWEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC12N(CC(CO1)(C)C)CC(CO2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Hydroxy-2,2-dimethyl-propylamino)-2,2-dimethyl-propan-1-ol (128.0 g, 0.68 mol), triethyl orthoacetate (162.0 g, 1.00 mol) and toluene sulfonic acid (2.0 g) were charged into a oven dried round bottom flask equipped with a stirring bar, distillation head and under nitrogen. The resulting solution was heated until the theoretical amount of methanol was collected. The reaction was cooled to room temperature and triethylamine added to neutralize the acid. Fractional vacuum distillations (twice) afforded the product as a water clear liquid, boiling point 101-103° C. at 0.44 torr. Yield: 156 g (90.5%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 2
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 3
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 4
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 5
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 6
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene

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